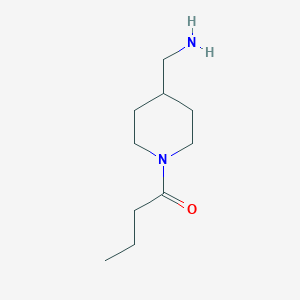

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one

CAS No.: 1018285-90-9

Cat. No.: VC3197986

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018285-90-9 |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C10H20N2O/c1-2-3-10(13)12-6-4-9(8-11)5-7-12/h9H,2-8,11H2,1H3 |

| Standard InChI Key | BJKHSJUIHDHBJA-UHFFFAOYSA-N |

| SMILES | CCCC(=O)N1CCC(CC1)CN |

| Canonical SMILES | CCCC(=O)N1CCC(CC1)CN |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one is characterized by a piperidine ring with an aminomethyl substituent at the 4-position and a butanone group attached to the nitrogen of the piperidine. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its unique chemical and pharmacological properties.

Physical and Chemical Properties

The compound has a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol. As a piperidine derivative, it exhibits basic properties due to the presence of nitrogen atoms. The compound typically appears as a colorless to pale yellow solid or oil at room temperature. The primary amine group in the aminomethyl substituent provides a site for potential hydrogen bonding and chemical modifications, while the carbonyl group in the butanone moiety offers opportunities for various chemical reactions.

Spectroscopic Data

The structural confirmation of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one can be accomplished through various spectroscopic techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the compound would display characteristic signals for the piperidine ring protons, the aminomethyl group, and the butanone chain. The carbonyl carbon in the butanone moiety would appear in the region of 170-180 ppm in 13C NMR, while the amine and amide nitrogen atoms would show distinct signals in 15N NMR.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one can be approached through various methods, including amide formation reactions between 4-(aminomethyl)piperidine and butanoic acid derivatives. This approach typically involves the activation of butanoic acid with coupling reagents followed by nucleophilic attack by the piperidine nitrogen.

Modern Synthetic Strategies

Contemporary synthetic strategies for preparing 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one may include:

-

Metal-catalyzed amidation reactions using palladium or copper catalysts

-

Microwave-assisted synthesis for improved reaction efficiency and reduced reaction times

-

Flow chemistry approaches for scalable production

Protection-Deprotection Strategies

Due to the presence of both primary and tertiary amine functionalities in the target molecule, protection-deprotection strategies are often employed during synthesis. The Gabriel synthesis, which involves phthalimide as a protecting group, could be adapted for the preparation of the aminomethyl functionality . This approach allows for selective transformations and prevents undesired side reactions during the synthetic process.

Biological Activities

Antimicrobial Properties

Research indicates that 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one may exhibit antimicrobial activity against various bacterial strains. The piperidine scaffold present in this compound is found in numerous antimicrobial agents, and the specific substitution pattern in this molecule could contribute to its potential efficacy against certain pathogens.

Antiviral Effects

Structure-Activity Relationships

Role of Piperidine Ring

The piperidine ring serves as a crucial pharmacophore in 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one, providing a rigid scaffold that positions the functional groups in specific spatial orientations. This structural feature is common in many bioactive compounds and contributes significantly to receptor binding and biological activity.

Significance of Aminomethyl Substitution

The aminomethyl substituent at the 4-position of the piperidine ring introduces a basic center that can participate in ionic interactions with biological targets. This functional group may form hydrogen bonds with receptor sites or engage in acid-base interactions in physiological environments, enhancing the compound's binding affinity and specificity.

Impact of Butanone Moiety

The butanone chain attached to the piperidine nitrogen introduces lipophilicity to the molecule, which can influence its pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME). The carbonyl group within this moiety can also participate in hydrogen bonding interactions with target proteins, potentially contributing to the compound's biological activities.

Comparative Analysis

Structural Analogues

Table 1 presents a comparative analysis of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one with structurally related compounds:

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 1-(Piperidin-4-yl)butan-1-one | Lacks aminomethyl substituent | Reduced hydrogen bonding capacity; altered receptor interactions |

| 4-(Aminomethyl)piperidine | Lacks butanone moiety | Increased hydrophilicity; different pharmacokinetic profile |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | Contains pyrrolidine ring and methylphenyl group instead of piperidine | Different receptor binding profile; established CNS activity |

| 1-(4-Amino-piperidin-1-yl)-4,4-bis-(4-fluoro-phenyl)-butan-1-one | Contains 4-amino-piperidine and bis-(4-fluoro-phenyl) groups | Enhanced lipophilicity; potentially greater biological activity |

Functional Group Variations

The biological activity of piperidine derivatives can be significantly influenced by modifications to key functional groups. Variations in the length of the alkyl chain in the ketone moiety, substitution patterns on the piperidine ring, or modifications to the aminomethyl group could all lead to compounds with altered biological profiles. Such structure-activity relationships are valuable for medicinal chemistry efforts aimed at optimizing compounds for specific therapeutic applications.

Research Applications

Drug Discovery

1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one and related compounds serve as valuable scaffolds in drug discovery. The piperidine motif appears in numerous pharmaceuticals, and the strategic functionalization of this scaffold can lead to compounds with diverse pharmacological activities. The aminomethyl group provides a handle for further derivatization, allowing for the creation of compound libraries for high-throughput screening.

Synthetic Building Blocks

The compound can function as a versatile building block in organic synthesis. The aminomethyl group can undergo various transformations including alkylation, acylation, and reductive amination, enabling the construction of more complex molecular architectures. Additionally, the amide functionality can be modified through reduction, hydrolysis, or other transformations to access diverse chemical space.

Chemical Probes

Due to its structural features, 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one could potentially be developed into chemical probes for studying biological systems. The incorporation of reporter groups such as fluorophores or affinity tags could enable the visualization or isolation of target proteins, facilitating investigations into mechanisms of action and target identification.

Analytical Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is commonly employed for the analysis of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one. Reversed-phase HPLC using C18 columns with appropriate mobile phases can effectively separate this compound from related substances. Gas chromatography can also be utilized, particularly for the analysis of more volatile derivatives or metabolites.

Mass Spectrometry

Mass spectrometric analysis of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one typically reveals characteristic fragmentation patterns, including the loss of the butanoyl group and fragmentation of the piperidine ring. The molecular ion peak at m/z 184 corresponds to the molecular weight of the compound, while fragment ions provide structural information that aids in identification and characterization.

Spectroscopic Methods

Infrared spectroscopy of 1-(4-(Aminomethyl)piperidin-1-yl)butan-1-one would show characteristic absorption bands for the carbonyl group (approximately 1630-1650 cm⁻¹), C-N stretching vibrations, and N-H stretching vibrations from the primary amine. UV-visible spectroscopy typically shows limited absorption due to the absence of extensive conjugation in the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume